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Compound of Interest

Compound Name: 2-(Quinolin-4-yloxy)acetic acid

CAS No.: 146363-08-8

Cat. No.: B3047865

Get Quote

Executive Summary
The structural elucidation of heteroaromatic compounds is a critical bottleneck in drug

discovery and agrochemical development. 2-(Quinolin-4-yloxy)acetic acid (CAS: 146363-08-

8)[1] represents a highly functionalized scaffold, featuring a basic quinoline core, an ether

linkage, and an acidic carboxylate moiety. This whitepaper provides an authoritative, in-depth

guide to the spectroscopic characterization of this molecule using Nuclear Magnetic

Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS). By

detailing not just the what but the why behind spectral phenomena, this guide empowers

researchers to confidently validate structural integrity and purity.

Molecular Architecture & Spectroscopic Causality
The analytical behavior of 2-(Quinolin-4-yloxy)acetic acid is governed by the electronic

interplay between its functional groups:
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The Quinoline Core: The nitrogen atom exerts a strong -I (inductive) effect, withdrawing

electron density and deshielding adjacent protons, while the aromatic system provides a rigid

framework for complex spin-spin coupling.

The Ether Linkage (-O-): The oxygen atom at the C-4 position acts as a +M (mesomeric)

donor, pushing electron density into the quinoline ring (specifically shielding the C-3 position)

while simultaneously deshielding the adjacent aliphatic methylene protons via induction.

The Carboxylic Acid (-COOH): Capable of strong intermolecular hydrogen bonding, this

group dominates the solid-state IR spectrum and provides predictable fragmentation

pathways (neutral loss of CO₂) in mass spectrometry[2].
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Multi-modal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive tool for mapping the carbon-hydrogen framework of

quinoline derivatives[3]. For 2-(Quinolin-4-yloxy)acetic acid, DMSO- d6​is the solvent of

choice due to its ability to disrupt intermolecular hydrogen bonds, ensuring the solubility of the

carboxylic acid while preventing rapid proton exchange that would obscure the -OH signal.

Causality of Chemical Shifts
H-2 (Quinoline): Appears furthest downfield (~8.7 ppm) due to the combined deshielding

effects of the adjacent electronegative nitrogen atom and the aromatic ring current.
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H-3 (Quinoline): Shifted significantly upfield (~7.0 ppm) compared to typical aromatic

protons. This is caused by the resonance donation (+M effect) from the C-4 oxygen atom,

which increases electron density at the ortho position.

Methylene (-CH₂-): Appears as a sharp singlet at ~4.9 ppm. The severe deshielding is a

direct result of being sandwiched between an electronegative ether oxygen and an electron-

withdrawing carbonyl group.

Self-Validating NMR Protocol
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​

(containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR

tube.

Locking and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer.

Lock the field to the deuterium frequency of DMSO to correct for magnetic field drift. Perform

automated gradient shimming (Z-axis) until the TMS peak line width at half-height is <1.0 Hz,

ensuring optimal magnetic field homogeneity.

Acquisition (¹H): Acquire 16 transients using a 30° pulse angle, a 10-second relaxation delay

(to ensure full relaxation of the quaternary and carboxylic protons), and a spectral width of 15

ppm.

Acquisition (¹³C): Acquire 1024 transients using a power-gated decoupling sequence (to

leverage the Nuclear Overhauser Effect for signal enhancement) with a 2-second relaxation

delay.

NMR Data Summary
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Nucleus
Chemical Shift
(δ, ppm)

Multiplicity &
Coupling (J in
Hz)

Integration Assignment

¹H 13.10
Broad singlet (br

s)
1H Carboxylic -OH

¹H 8.72
Doublet (d, J =

5.2)
1H Quinoline H-2

¹H 8.15

Doublet of

doublets (dd, J =

8.4, 1.2)

1H Quinoline H-8

¹H 7.95

Doublet of

doublets (dd, J =

8.4, 1.2)

1H Quinoline H-5

¹H 7.75

Triplet of

doublets (td, J =

8.4, 1.2)

1H Quinoline H-7

¹H 7.55

Triplet of

doublets (td, J =

8.4, 1.2)

1H Quinoline H-6

¹H 7.05
Doublet (d, J =

5.2)
1H Quinoline H-3

¹H 4.95 Singlet (s) 2H Aliphatic -CH₂-

¹³C 170.5 Singlet - Carbonyl (C=O)

¹³C 160.2 Singlet -
Quinoline C-4

(O-linked)

¹³C 151.5 Singlet - Quinoline C-2

¹³C 65.0 Singlet - Aliphatic -CH₂-

(Note: Remaining aromatic carbons appear between 102.5 and 149.0 ppm. C-3 is highly

shielded at ~102.5 ppm due to oxygen resonance).
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Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides orthogonal validation of the functional groups identified by NMR. Attenuated

Total Reflectance (ATR) is the preferred sampling mode, eliminating the need for KBr pellet

pressing and preventing moisture absorption during sample prep.

Causality of Vibrational Modes
The defining feature of this spectrum is the massive, broad absorption band from 3300 to 2500

cm⁻¹. This is caused by the O-H stretching vibration of the carboxylic acid. The extreme

broadening is a direct result of the molecule forming strongly hydrogen-bonded dimers in the

solid state, which creates a continuum of slightly different O-H bond lengths and force

constants.

Self-Validating IR Protocol
Background Subtraction: Prior to sample loading, acquire a background spectrum (32 scans,

4 cm⁻¹ resolution) of the clean diamond ATR crystal. The software must automatically

subtract this to remove atmospheric H₂O and CO₂ artifacts.

Sample Application: Place 1-2 mg of solid 2-(Quinolin-4-yloxy)acetic acid directly onto the

ATR crystal. Apply consistent pressure using the anvil to ensure intimate optical contact.

Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹.

Validation: Ensure the baseline is flat and transmittance is >95% in non-absorbing regions.

Clean the crystal with isopropanol post-analysis.

IR Data Summary
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Wavenumber
(cm⁻¹)

Intensity Peak Shape
Vibrational
Assignment

3300 - 2500 Strong Very Broad

O-H stretch (H-

bonded carboxylic

dimer)

1735 Strong Sharp
C=O stretch

(carboxylic acid)

1590, 1570 Medium Sharp
C=C and C=N stretch

(quinoline ring)

1245 Strong Sharp
C-O-C asymmetric

stretch (aryl ether)

1055 Medium Sharp
C-O-C symmetric

stretch

Mass Spectrometry (MS)
Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or triple quadrupole mass

analyzers provides exact mass and structural connectivity data. The basic nature of the

quinoline nitrogen makes positive ion mode (ESI+) highly sensitive for this compound[2].

Causality of Fragmentation
Upon protonation at the quinoline nitrogen, the [M+H]⁺ precursor ion (m/z 204.06) is subjected

to Collision-Induced Dissociation (CID). The fragmentation is thermodynamically driven by the

stability of the leaving groups[2]:

Loss of CO₂: The most facile cleavage is the decarboxylation of the acetic acid moiety,

expelling a neutral CO₂ molecule (44 Da) to yield a stable quinolin-4-yloxy-methyl cation (m/z

160.07).

Ether Cleavage: Alternatively, cleavage of the C-O bond results in the loss of a •CH₂COOH

radical (59 Da), leaving the highly stable protonated quinolin-4-ol (or its tautomer, quinolin-4-

one) at m/z 144.04.
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[M+H]+
m/z 204.06

[M - CO2 + H]+
m/z 160.07

 Loss of CO2 (44 Da)

[M - CH2COOH + H]+
m/z 144.04

(Quinolin-4-ol)

 Cleavage of Ether (59 Da)

Quinoline Core
m/z 116.05

 Loss of CO (28 Da)

Click to download full resolution via product page

Proposed ESI-MS/MS fragmentation pathway for 2-(Quinolin-4-yloxy)acetic acid.

Self-Validating LC-MS/MS Protocol
Calibration: Tune the mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to

achieve a mass accuracy of < 5 ppm across the 50-1000 m/z range. This ensures the

empirical formula assignment is mathematically indisputable.

Sample Prep: Dilute the sample to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic

Acid. The formic acid ensures complete protonation of the quinoline nitrogen prior to

aerosolization.

Chromatography: Inject 1 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Elute using a

rapid gradient of Water/Acetonitrile (both containing 0.1% FA) to desalt the sample and focus

the analyte peak.

MS/MS Acquisition: Isolate the precursor ion (m/z 204.06) in Q1. Apply a collision energy

ramp (10-30 eV) using Argon as the collision gas in Q2. Scan the resulting product ions in

Q3 from m/z 50 to 250.

Mass Spectrometry Data Summary
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Ion Type
m/z
(Theoretical)

Formula Neutral Loss
Relative
Abundance

Precursor

[M+H]⁺
204.0655 [C₁₁H₁₀NO₃]⁺ None

100% (Base

Peak)

Product Ion 1 160.0757 [C₁₀H₁₀NO]⁺ - CO₂ (44 Da) High

Product Ion 2 144.0444 [C₉H₈NO]⁺
- CH₂COOH (59

Da)
Medium

Product Ion 3 116.0495 [C₈H₈N]⁺
- CO (28 Da)

from m/z 144
Low
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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